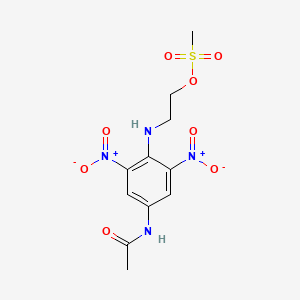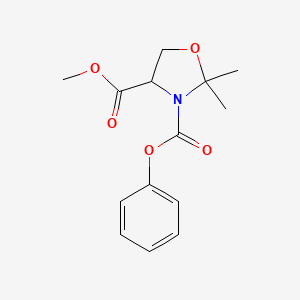
4-Methyl 3-phenyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl 3-phenyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate is a chemical compound belonging to the oxazolidine family. Oxazolidines are heterocyclic organic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by its unique structure, which includes methyl, phenyl, and dimethyl groups attached to the oxazolidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl 3-phenyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a phenyl-substituted oxazolidine with a methyl-substituted carboxylic acid. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl 3-phenyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Methyl 3-phenyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Methyl 3-phenyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-phenyl-1,3-oxazolidine: Similar structure but lacks the dimethyl and carboxylate groups.
2-(4-chlorophenyl)-1,3-oxazolidine: Contains a chlorophenyl group instead of a phenyl group.
2-tert-butyl-3,4,4-trimethyl-1,3-oxazolidine: Features tert-butyl and trimethyl groups.
Uniqueness
4-Methyl 3-phenyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Número CAS |
921766-29-2 |
|---|---|
Fórmula molecular |
C14H17NO5 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
4-O-methyl 3-O-phenyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C14H17NO5/c1-14(2)15(11(9-19-14)12(16)18-3)13(17)20-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
Clave InChI |
KHJIQVZTIZROID-UHFFFAOYSA-N |
SMILES canónico |
CC1(N(C(CO1)C(=O)OC)C(=O)OC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



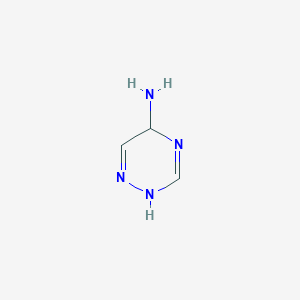
![6,10-Ethano-6H-pyrido[2,3-h][3]benzazepine, 7,8,9,10-tetrahydro-](/img/structure/B14196206.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone](/img/structure/B14196208.png)

![2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane]](/img/structure/B14196215.png)
![Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14196222.png)
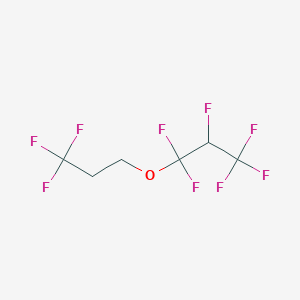
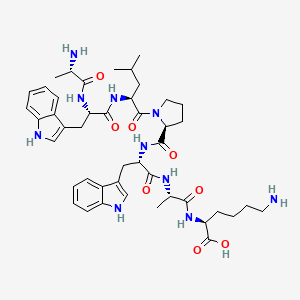
![1H-Pyrrolo[2,3-b]pyridine, 6-[4-(methylsulfonyl)phenyl]-1-(phenylsulfonyl)-](/img/structure/B14196233.png)
![5-Ethyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14196238.png)
